5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with the molecular formula C23H24N2O5 and a molecular weight of 408.447 g/mol . This compound is known for its unique structure, which includes a diazinane ring and a tert-butylphenoxy group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common synthetic route includes the reaction of 4-tert-butylphenol with ethylene oxide to form 4-tert-butylphenoxyethanol. This intermediate is then reacted with 4-formylbenzoic acid to produce 4-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde. Finally, the benzaldehyde derivative undergoes a condensation reaction with barbituric acid to yield the target compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and diazinane moieties, using reagents like sodium hydride or alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted derivatives of the original compound .
Scientific Research Applications
5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the death of cancer cells or bacteria .
Comparison with Similar Compounds
Similar compounds to 5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione include:
5-({4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione): This compound has a similar structure but includes a thioxo group instead of the diazinane ring.
5-({4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one): This compound features a thiazolidinone ring instead of the diazinane ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-[[4-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-23(2,3)16-6-10-18(11-7-16)30-13-12-29-17-8-4-15(5-9-17)14-19-20(26)24-22(28)25-21(19)27/h4-11,14H,12-13H2,1-3H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXGXAFBFUKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367441 |
Source
|
Record name | STK087472 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6074-01-7 |
Source
|
Record name | STK087472 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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